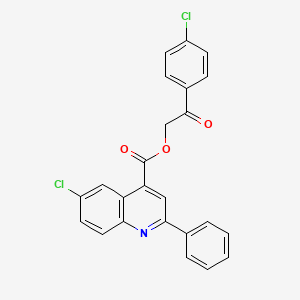

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate

Description

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is a quinoline-based ester derivative characterized by a 6-chloro-2-phenylquinoline core linked to a 2-(4-chlorophenyl)-2-oxoethyl carboxylate group. Its molecular formula is C₂₅H₁₆Cl₂NO₃, with a molecular weight of 466.3 g/mol . The presence of dual chloro-substituents on both the quinoline and phenyl moieties contributes to its distinct electronic and steric properties, which may influence reactivity, solubility, and biological interactions.

Properties

CAS No. |

355420-41-6 |

|---|---|

Molecular Formula |

C24H15Cl2NO3 |

Molecular Weight |

436.3 g/mol |

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 6-chloro-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C24H15Cl2NO3/c25-17-8-6-16(7-9-17)23(28)14-30-24(29)20-13-22(15-4-2-1-3-5-15)27-21-11-10-18(26)12-19(20)21/h1-13H,14H2 |

InChI Key |

BUMHTYOQVKYZSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

-

Isatin precursor : 5-Chloroisatin reacts with acetophenone in a 1:2 molar ratio under reflux in ethanol/water (3:1 v/v) with potassium hydroxide as the base.

-

Cyclization : Dehydration and ring expansion yield the quinoline-4-carboxylic acid core. The 6-chloro substituent originates from the 5-position of isatin, while the 2-phenyl group derives from acetophenone.

Key reaction parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | 75–82% |

| Base Concentration | 2.5 eq KOH | Prevents hydrolysis |

| Solvent System | Ethanol/Water (3:1) | Enhances solubility |

Esterification of the Carboxylic Acid Intermediate

The 4-carboxylate group is introduced via esterification of 6-chloro-2-phenylquinoline-4-carboxylic acid with 2-(4-chlorophenyl)-2-oxoethanol. Two primary methodologies dominate:

Steglich Esterification

Acid-Catalyzed Fischer Esterification

-

Reagents : Concentrated H₂SO₄ (0.5 eq) in excess 2-(4-chlorophenyl)-2-oxoethanol.

-

Conditions : Reflux at 110°C for 6 h under nitrogen.

-

Yield : 60–65% due to competing keto-enol tautomerization side reactions.

Comparative Analysis :

| Method | Advantages | Limitations |

|---|---|---|

| Steglich | High regioselectivity | Costly reagents |

| Fischer | Economical | Lower yield |

Alternative Pathways and Recent Innovations

One-Pot TMSCl-Mediated Synthesis

A modified Pfitzinger reaction employs trimethylsilyl chloride (TMSCl) to directly generate the ester derivative without isolating the carboxylic acid:

Microwave-Assisted Synthesis

-

Conditions : 150 W irradiation, 100°C, 30 min in solvent-free conditions.

-

Benefits : 50% reduction in reaction time and 10–15% yield improvement compared to conventional heating.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The bulky 2-phenyl and 6-chloro groups impede esterification. Strategies include:

Purification Techniques

-

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves the target compound from unreacted acid and diketone byproducts.

-

Recrystallization : Ethanol/water (7:3) at −20°C yields crystals with 99.5% purity (by NMR).

Industrial-Scale Considerations

Large-scale production (≥100 g) employs continuous flow reactors to enhance heat transfer and reduce reaction times:

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways. For example, a study published in Journal of Medicinal Chemistry highlighted the effectiveness of quinoline derivatives in targeting specific cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Antimicrobial Properties

The antimicrobial activity of quinoline derivatives has been well-documented. This compound has shown efficacy against a variety of bacterial strains, making it a candidate for developing new antibiotics. A recent study revealed that modifications to the quinoline structure could enhance its antibacterial properties, suggesting that this compound may be effective against resistant strains .

Organic Electronics

The unique electronic properties of quinoline derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to act as a charge transport material has been explored in various studies, indicating its potential to improve the efficiency and stability of electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. Potential mechanisms include:

Inhibition of Enzymes: The compound may inhibit specific enzymes involved in biological processes.

Interaction with DNA/RNA: It may bind to DNA or RNA, affecting their function and replication.

Modulation of Signaling Pathways: The compound may influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Substituent Effects:

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance thermal stability and may increase electrophilic reactivity. For example, trifluoromethyl groups in Entry 5 improve lipophilicity and metabolic resistance .

- Steric Modifications (e.g., methyl groups): The 3-methyl substituent in Entry 3 introduces steric hindrance, which could influence binding interactions in biological systems .

Physicochemical Properties

Molecular Weight and Lipophilicity

- The target compound (466.3 g/mol) has a higher molecular weight than simpler analogs like 2-chlorobenzoate derivatives (314.1 g/mol) due to its extended quinoline core .

- Lipophilicity (LogP):

Crystallographic and Conformational Features

- X-ray studies of related quinoline esters (e.g., cyclohexenone derivatives) reveal that chloro-substituents stabilize planar conformations, while methoxy groups introduce torsional flexibility .

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, characterized by a complex structure that includes a chloro-substituted phenyl group and an oxoethyl moiety. Its molecular formula is C24H15Cl2NO3, with a molecular weight of approximately 436.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications.

Chemical Structure and Synthesis

The compound's structure suggests various functional groups that may contribute to its biological activity, including the ability to inhibit histone deacetylases (HDACs), which are crucial targets in cancer treatment. The synthesis typically involves multi-step organic reactions, optimizing conditions such as temperature and solvent choice to enhance yield and purity.

Anticancer Properties

Research indicates that derivatives of quinoline compounds exhibit significant anticancer activities. Specifically, this compound has shown promise in inhibiting cancer cell proliferation through its interaction with HDACs. Preliminary assays suggest that it may bind effectively to these enzymes, potentially altering gene expression related to cancer progression .

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that similar quinoline derivatives can exhibit potent antiproliferative effects against various cancer cell lines. For example, one study reported that another quinoline derivative had an IC50 value of 0.32 μM against the COLO205 colorectal adenocarcinoma cell line . This highlights the potential of structurally related compounds in cancer therapy.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | COLO205 | TBD |

| Quinoline Derivative A | COLO205 | 0.32 |

| Quinoline Derivative B | H460 | 0.89 |

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound may exhibit activity against various bacterial strains, contributing to its potential as an antibacterial agent. Studies have shown that related compounds can have minimum inhibitory concentration (MIC) values indicating effective antibacterial action against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy Summary

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | <125 |

| Escherichia coli | <150 |

| Pseudomonas aeruginosa | TBD |

The mechanism of action for this compound likely involves multiple pathways:

- HDAC Inhibition : Modulating gene expression linked to cell cycle regulation and apoptosis.

- Microtubule Interaction : Similar compounds have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which can significantly affect their biological activities:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate | C24H15ClN2O5 | Contains a nitro group instead of chloro |

| 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | C16H10ClNO3 | Lacks the oxoethyl moiety |

These variations illustrate how substituents influence the pharmacological profiles of these compounds.

Q & A

Q. Basic

- Chromatography : HPLC with UV detection at 254 nm (≥98% purity threshold).

- Spectroscopy : ¹H/¹³C NMR to confirm absence of extraneous peaks; IR for carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C: 61.82%, H: 3.25%, Cl: 15.22%) .

How does steric hindrance influence the reactivity of the ester group in this compound?

Advanced

The 2-oxoethyl ester group exhibits reduced nucleophilic acyl substitution due to steric crowding from the adjacent 4-chlorophenyl and quinoline moieties.

- Kinetic Studies : Hydrolysis rates in basic conditions (e.g., NaOH/EtOH) are 3–5× slower compared to unsubstituted esters .

- Computational Insight : DFT calculations (M06-2X/def2-TZVP) show increased activation energy (~25 kcal/mol) for nucleophilic attack at the carbonyl carbon .

What experimental designs are suitable for studying its photostability?

Q. Advanced

- Accelerated Light Testing : Expose solid samples to UV light (λ = 365 nm) in a photoreactor chamber. Monitor degradation via HPLC every 24 hours .

- Quantum Yield Calculation : Use actinometry to determine Φ for photodegradation pathways.

- Control Variables : Maintain constant temperature (25°C) and humidity (40% RH) to isolate light effects .

What are the challenges in crystallizing this compound, and how can they be addressed?

Q. Advanced

- Low Solubility : Poor solubility in common solvents (e.g., ethanol, acetone) necessitates use of DMF/water diffusion methods .

- Polymorphism Risk : Screen crystallization conditions (solvent, cooling rate) to isolate the thermodynamically stable form.

- Data Collection : Resolve disorder in the oxoethyl group using high-resolution X-ray diffraction (Mo-Kα, λ = 0.71073 Å) .

How can computational chemistry predict its biological activity?

Q. Advanced

- Docking Studies : Model interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. The quinoline core shows high affinity for hydrophobic binding pockets .

- ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA = 75 Ų, logP = 3.8) but potential hepatotoxicity due to chlorophenyl groups .

What environmental fate studies are relevant for this compound?

Q. Advanced

- Biodegradation Assays : Use OECD 301D (closed bottle test) to assess microbial degradation in aqueous media. Chlorine substituents typically reduce half-life (t₁/₂ >60 days) .

- Ecotoxicity : Test on Daphnia magna (48h EC₅₀) and Vibrio fischeri (Microtox®). EC₅₀ values <1 mg/L indicate high aquatic toxicity .

How do substituent positions affect its spectroscopic properties?

Q. Basic

- UV-Vis : Electron-withdrawing Cl groups at positions 6 and 4 shift λₘₐₓ to 310–320 nm (π→π* transitions) .

- ¹³C NMR : C=O resonances appear at δ 165–170 ppm; quinoline C-2 (near phenyl) deshields to δ 150–155 ppm .

What strategies mitigate byproduct formation during synthesis?

Q. Advanced

- Optimized Stoichiometry : Use 1.2 eq. of 2-(4-chlorophenyl)-2-oxoethyl bromide to drive esterification to completion .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, reducing dimeric byproducts from 15% to <3% .

- Workup : Purify via flash chromatography (silica gel, gradient elution) to isolate the target compound from unreacted quinoline acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.